molecular formula C16H24FNO3S B6975345 N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine

N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine

Cat. No.: B6975345
M. Wt: 329.4 g/mol
InChI Key: OBMBEJUHULUHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine is a complex organic compound characterized by the presence of a fluoro-substituted phenyl group, a methoxy group, and a cyclohexane ring with a methylsulfonylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine typically involves multiple steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate:

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonylmethyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the fluoro group or the cyclohexane ring, potentially leading to defluorination or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Defluorinated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and specificity, while the sulfonylmethyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine: Unique due to its combination of fluoro, methoxy, and sulfonylmethyl groups.

    N-[(2-chloro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine: Similar structure but with a chloro group instead of a fluoro group.

    N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO3S/c1-21-15-5-3-4-13(16(15)17)10-18-14-8-6-12(7-9-14)11-22(2,19)20/h3-5,12,14,18H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBEJUHULUHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CNC2CCC(CC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.